molecular formula C14H17NO6 B186131 propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate CAS No. 183434-02-8

propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate

Cat. No.: B186131
CAS No.: 183434-02-8
M. Wt: 295.29 g/mol
InChI Key: BBTZLXDLDUPAAC-AWEZNQCLSA-N
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Description

propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrano[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate typically involves multiple steps. One common method includes the esterification of the corresponding carboxylic acid with propanol under acidic conditions . The reaction conditions often require a catalyst such as sulfuric acid and heating to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrano[3,4-c]pyridine core and the presence of both hydroxy and dioxo groups make it a versatile compound for various applications.

Properties

IUPAC Name

propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-3-5-20-12(17)10-6-9-8(11(16)15-10)7-21-13(18)14(9,19)4-2/h6,19H,3-5,7H2,1-2H3,(H,15,16)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTZLXDLDUPAAC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC2=C(COC(=O)C2(CC)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC2=C(COC(=O)[C@@]2(CC)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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